molecular formula C17H20N2O3S B4793662 N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B4793662
M. Wt: 332.4 g/mol
InChI Key: DJTJSQZBRROJEV-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as MMB or 3-MMB, is a novel compound with potential applications in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have various scientific research applications. One of the most promising applications is in the field of cancer research. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by targeting a specific protein called Hsp90, which is involved in the regulation of cell growth and survival. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its binding to Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins. It is overexpressed in many cancer cells, making it a promising target for cancer therapy. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide binds to a specific site on Hsp90, causing it to destabilize and degrade. This leads to the inhibition of downstream signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential candidate for drug-drug interaction studies. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to inhibit the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide is its specificity for Hsp90. This allows for targeted inhibition of cancer cells without affecting normal cells. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide also has a relatively low toxicity profile, making it a promising candidate for further investigation. However, one limitation of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide. One area of research could be the development of more potent analogs of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy or radiation. Finally, the role of Hsp90 inhibition in other diseases, such as neurodegenerative diseases, could also be investigated using N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide.

properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-[(3-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-5-4-6-14(11-13)12-18-17(20)15-7-9-16(10-8-15)19(2)23(3,21)22/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJSQZBRROJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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